molecular formula C17H16N2O2S B2486910 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide CAS No. 2309306-95-2

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide

Cat. No.: B2486910
CAS No.: 2309306-95-2
M. Wt: 312.39
InChI Key: HHUGWERLOQCAQO-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the furan ring and introduce the carboxamide group through an amide coupling reaction. The thiophene and pyridine rings can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organometallics (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can produce amines.

Scientific Research Applications

2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The specific pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran: Similar furan ring but lacks the carboxamide, thiophene, and pyridine groups.

    Thiophene-2-carboxamide: Contains the thiophene and carboxamide groups but lacks the furan and pyridine rings.

    3-pyridinecarboxamide: Contains the pyridine and carboxamide groups but lacks the furan and thiophene rings.

Uniqueness

What sets 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide apart is its combination of these three distinct heterocyclic rings, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2,5-dimethyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}furan-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

  • Molecular Formula : C17H21N2O3S
  • Molecular Weight : 319.4 g/mol
  • CAS Number : 2309779-30-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various compounds related to thiophenes and pyridines. Although specific data on this compound is limited, its structural analogs show promising results:

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
3kS. aureus3.9012.50
MRSA<1.00N/A
C. albicans7.80N/A

These findings suggest that compounds with similar structures may exhibit significant antibacterial activity, particularly against resistant strains like MRSA .

Anticancer Activity

The anticancer potential of compounds containing thiophene and pyridine moieties has been documented in various studies. For instance, derivatives have been tested against multiple cancer cell lines with varying degrees of success:

CompoundCell LineIC50 (µg/mL)
7fA549193.93
H460<371.36
HT-29N/A

The compound exhibited lower IC50 values compared to standard chemotherapeutics, indicating a promising anticancer profile .

Anti-inflammatory Activity

Inflammation-related pathways are critical in various diseases, and compounds similar to this compound have shown potential in modulating these pathways. While specific data for this compound is sparse, related studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of a series of thiophene-pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar functional groups exhibited selective activity against Staphylococcus species while being inactive against E. coli .
  • Cytotoxicity Assessment : In another study focusing on cytotoxicity, derivatives were tested against human lung cancer cell lines (A549). The results showed significant cytotoxic effects at micromolar concentrations, demonstrating the potential for further development as anticancer agents .

Properties

IUPAC Name

2,5-dimethyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-15(12(2)21-11)17(20)19-9-13-4-3-6-18-16(13)14-5-7-22-10-14/h3-8,10H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUGWERLOQCAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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